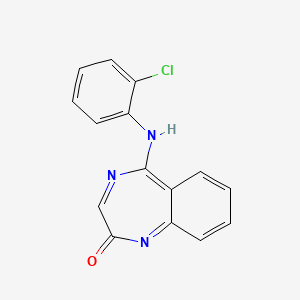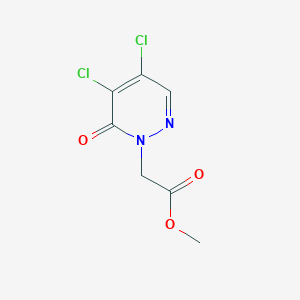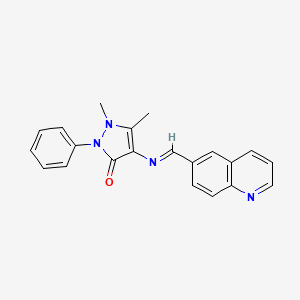![molecular formula C13H19N3O4S B7464375 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea, also known as Methylphenidate, is a commonly prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that helps to increase attention and decrease impulsiveness and hyperactivity in patients.
作用机制
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate acts on the CNS by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating attention, motivation, and reward. By increasing the levels of these neurotransmitters in the brain, 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate helps to improve attention and decrease impulsiveness and hyperactivity in patients with ADHD.
Biochemical and Physiological Effects
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has been shown to increase heart rate, blood pressure, and body temperature in patients. It can also cause appetite suppression, insomnia, and anxiety. These effects are thought to be due to the stimulant properties of 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate on the CNS.
实验室实验的优点和局限性
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and predictable effects on the CNS. Additionally, it is readily available and can be administered orally or intravenously. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in response to the drug, and there is a risk of addiction and abuse.
未来方向
There are several future directions for research on 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate. One area of interest is the long-term effects of the drug on the developing brain, particularly in children and adolescents who are prescribed the medication for ADHD. Additionally, there is interest in developing new formulations of the drug that have longer-lasting effects and fewer side effects. Finally, there is interest in exploring the use of 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate in the treatment of other psychiatric disorders, such as depression and anxiety.
合成方法
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate is synthesized through a multi-step process that involves the reaction of 3-phenyl-2-propen-1-ol with methylamine to form N-methyl-3-phenyl-2-propen-1-amine. This intermediate is then reacted with chloroacetyl chloride to form N-methyl-3-phenyl-2-propen-1-amine N-acetyl chloride. The N-acetyl chloride is then reacted with sodium bisulfite to form N-methyl-3-phenyl-2-propen-1-amine N-acetyl sulfonate. Finally, this intermediate is reacted with N-methyl-2-chloro-N-(3-methylphenyl)acetamide to form 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate.
科学研究应用
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has been extensively studied for its use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, decrease impulsiveness and hyperactivity, and improve academic and social functioning in children and adults with ADHD. Additionally, it has been shown to improve wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy.
属性
IUPAC Name |
3-[(3-methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9(2)16(21(4,19)20)13(18)15-12(17)14-11-7-5-6-10(3)8-11/h5-9H,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFOQBYXVXKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)

![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)
